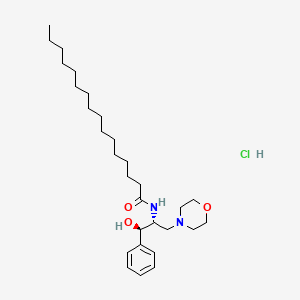
Celloheptaose DP7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Celloheptaose DP7 is a modified glycosylated oligosaccharide derived from the breakdown of cellulose. It consists of seven glucose monomers linked by β-1,4-glycosidic bonds, forming a polymer with a molecular formula of C42H72O36 and a molecular weight of 1152.99 g/mol . This compound is a white crystalline solid that is soluble in methanol, ethanol, water, acetone, and chloroform .
Métodos De Preparación
Celloheptaose DP7 is synthesized from D-cellotriose and 3-aminopropyltrimethoxysilane, followed by methylation and reaction with bromoethanol . The synthesis involves stepwise crystallization and purification using methanol to obtain the final white crystalline product . Industrial production methods typically involve the enzymatic hydrolysis of cellulose, using cellulase enzymes to break down cellulose into smaller oligosaccharides, including celloheptaose .
Análisis De Reacciones Químicas
Celloheptaose DP7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions.
Aplicaciones Científicas De Investigación
Celloheptaose DP7 has a wide range of scientific research applications:
Chemistry: It is used as a standard in carbohydrate analysis and as a substrate in enzymatic studies.
Biology: It serves as a model compound for studying cellulose degradation and the action of cellulase enzymes.
Medicine: It is explored for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Mecanismo De Acción
The mechanism of action of Celloheptaose DP7 involves its interaction with specific enzymes and receptors. In biological systems, it is hydrolyzed by cellulase enzymes into glucose monomers, which can then be utilized by cells for energy production . Its prebiotic effects are mediated through the stimulation of beneficial gut bacteria, which ferment the oligosaccharide into short-chain fatty acids, promoting gut health .
Comparación Con Compuestos Similares
Celloheptaose DP7 is unique due to its specific degree of polymerization (DP7), which distinguishes it from other cellooligosaccharides such as:
- Cellobiose (DP2)
- Cellotriose (DP3)
- Cellotetraose (DP4)
- Cellopentaose (DP5)
- Cellohexose (DP6)
- Cellooctaose (DP8) Compared to these compounds, Celloheptaose DP7 has a higher degree of polymerization, which can influence its solubility, reactivity, and biological activity .
Propiedades
Número CAS |
52646-27-2 |
|---|---|
Fórmula molecular |
C42H72O36 |
Peso molecular |
1152.99 |
Sinónimos |
C42H72O36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)



![(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B1148462.png)
![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)


